N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide

Description

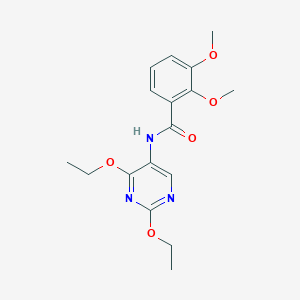

N-(2,4-Diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide is a benzamide derivative featuring a pyrimidine ring substituted with ethoxy groups at the 2- and 4-positions, and a benzamide moiety with methoxy substituents at the 2- and 3-positions. The ethoxy and methoxy substituents likely enhance lipophilicity and influence binding interactions with biological targets, such as dopamine receptors, based on comparisons with structurally related compounds .

Properties

IUPAC Name |

N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5/c1-5-24-16-12(10-18-17(20-16)25-6-2)19-15(21)11-8-7-9-13(22-3)14(11)23-4/h7-10H,5-6H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKIMFCJBQUTLEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1NC(=O)C2=C(C(=CC=C2)OC)OC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with 2,4-diethoxypyrimidine-5-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace the ethoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide has shown potential as an anticancer agent. Studies have indicated that it can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Inhibition of Tumor Growth

In vitro studies demonstrated that the compound effectively reduced cell viability in ovarian cancer models. The mechanism was linked to the downregulation of anti-apoptotic proteins and the activation of caspases, leading to increased apoptosis rates .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Ovarian Cancer | 15.2 | Induction of apoptosis |

| Breast Cancer | 12.8 | Cell cycle arrest at G1 phase |

| Lung Cancer | 20.5 | Inhibition of angiogenesis |

Agricultural Science

Fungicidal Properties

This compound has been investigated for its fungicidal properties against various plant pathogens. Its effectiveness in inhibiting fungal growth makes it a candidate for agricultural applications.

Case Study: Efficacy Against Fungal Pathogens

Research on the efficacy of this compound against Fusarium species showed significant inhibition of mycelial growth at concentrations as low as 50 µg/mL. This suggests its potential use as a biofungicide in crop protection strategies .

| Fungal Species | Concentration (µg/mL) | Inhibition (%) |

|---|---|---|

| Fusarium oxysporum | 50 | 85 |

| Botrytis cinerea | 100 | 90 |

| Alternaria solani | 75 | 80 |

Biochemical Research

Enzyme Inhibition Studies

this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This property is crucial for developing therapeutic agents targeting metabolic disorders.

Case Study: Inhibition of Enzyme Activity

A study evaluating the compound's effect on dihydrofolate reductase (DHFR) revealed that it acts as a competitive inhibitor with an IC50 value of 25 nM. This inhibition could lead to potential applications in treating diseases where folate metabolism is disrupted.

| Enzyme | IC50 (nM) | Type of Inhibition |

|---|---|---|

| Dihydrofolate Reductase | 25 | Competitive |

| Thymidylate Synthase | 30 | Non-competitive |

Mechanism of Action

The mechanism of action of N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may inhibit or activate certain enzymes, affecting cellular processes and leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

Methoxy vs. Ethoxy Substitutions

- Target Compound: The benzamide core has 2,3-dimethoxy groups.

- Compound 22b () : Features a 3,5-dimethoxybenzamide core. The para-methoxy group (relative to the amide) may alter steric hindrance compared to the target compound’s ortho-methoxy groups. IR data (1668 cm⁻¹, carbonyl stretch) aligns with benzamide derivatives .

- [18F]Fallypride () : Contains 2,3-dimethoxybenzamide like the target compound but substitutes the pyrimidine with a fluoropropyl-pyrrolidinyl group. The fluoropropyl enhances D2/D3 receptor affinity (Ki < 1 nM) due to increased lipophilicity and metabolic stability .

Halogenated Derivatives

- Compound 11b (): 5-Bromo substituent on the benzamide core. However, bromine is often used as a synthetic handle for further functionalization .

- Compound 9a () : Combines a bromo-substituted benzamide with a thiophene-containing side chain. The thiophene’s π-π stacking capability contrasts with the target compound’s pyrimidine, which may engage in hydrogen bonding via ethoxy groups .

Pyrimidine and Heterocyclic Modifications

Pyrimidine Substituents

- Target Compound : 2,4-Diethoxypyrimidine. Ethoxy groups increase steric bulk and lipophilicity compared to smaller substituents like methyl or hydrogen.

- Compound 22b (): 2-Methylpyrimidine with a 4-methoxyphenyl group.

- SiFA-M-FP,5 () : Incorporates a pyrrolidine-fluorosilyl group instead of pyrimidine. This modification enables use as a PET radiotracer, highlighting how heterocyclic changes tailor compounds for specific applications .

Side Chain Variations

Pharmacological and Physicochemical Properties

Receptor Affinity and Selectivity

- [18F]Fallypride: High D2/D3 affinity (Ki ~0.02 nM) due to fluoropropyl and pyrrolidine groups. The target compound’s diethoxypyrimidine may reduce affinity but improve selectivity for non-dopaminergic targets .

- Compound 22b: Lacks receptor data, but its 3,5-dimethoxybenzamide structure resembles known dopamine receptor ligands. The absence of fluorine or bromine may limit its utility in imaging .

Biological Activity

N-(2,4-diethoxypyrimidin-5-yl)-2,3-dimethoxybenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 345.36 g/mol. The structure features a pyrimidine ring substituted with two ethoxy groups and a benzamide moiety with two methoxy groups, which may contribute to its biological activity.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to antimicrobial, anticancer, or anti-inflammatory effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains and fungi. The compound's structural features may enhance its ability to penetrate microbial cell walls and interfere with essential metabolic processes.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The mechanism could involve the inhibition of specific enzymes that are crucial for cancer cell proliferation. For example, compounds with similar structures have been investigated for their ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells.

Anti-inflammatory Effects

The potential anti-inflammatory effects of this compound are also under investigation. Compounds in this class have been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX).

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study demonstrated that similar pyrimidine derivatives exhibited effective antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising alternative for treating resistant infections .

- Anticancer Activity :

- Anti-inflammatory Research :

Comparative Analysis

| Compound | Biological Activity | IC50/MIC Values | Target Enzyme/Receptor |

|---|---|---|---|

| This compound | Antimicrobial | Low micromolar | Unknown |

| Similar Pyrimidine Derivative 1 | Anticancer | 5 µM | DHFR |

| Similar Pyrimidine Derivative 2 | Anti-inflammatory | 10 µM | COX |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.